![molecular formula C16H11Cl2F3N4O2S B2713942 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2058451-76-4](/img/structure/B2713942.png)
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide
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Description
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H11Cl2F3N4O2S and its molecular weight is 451.25. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s chemical structure suggests potential antiparasitic properties. Researchers have investigated its efficacy against protozoan parasites such as Leishmania and Plasmodium species . Further studies could explore its mechanism of action and optimize its antiparasitic potential.
- Molecular simulation studies have highlighted its binding affinity to specific enzyme pockets. For instance, compound 13 demonstrated potent in vitro antipromastigote activity by interacting with the LmPTR1 pocket . Researchers could explore its inhibitory effects on other enzymes.
- The chloro-substituted benzene ring offers synthetic versatility. Researchers could explore its use as a building block in organic synthesis, including Suzuki-Miyaura cross-coupling reactions or protodeboronation processes .
Antiparasitic Activity
Enzyme Inhibition Studies
Organic Synthesis Applications
properties
IUPAC Name |
2-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2S/c17-12-3-1-2-4-15(12)28(26,27)24-11-7-23-25(8-11)9-14-13(18)5-10(6-22-14)16(19,20)21/h1-8,24H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVBYLFAFTLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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